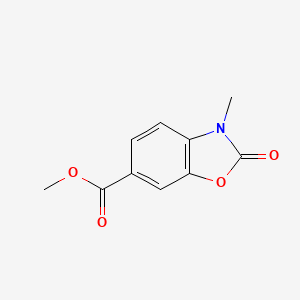

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

説明

BenchChem offers high-quality Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-7-4-3-6(9(12)14-2)5-8(7)15-10(11)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOTWGRYSKOBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Physicochemical Profiling and Stability of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Executive Summary

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized, privileged heterocyclic scaffold widely utilized in medicinal chemistry, agrochemical development, and prodrug design. Characterized by a fused benzoxazolone core featuring N-methylation and a C6-methyl ester, this molecule presents a unique physicochemical profile. The dual reactive centers—the exocyclic ester and the endocyclic oxazolone ring—require precise handling during formulation and assay development.

This whitepaper provides a comprehensive analysis of the compound's structural architecture, predicted physicochemical parameters, chemical stability liabilities, and validated experimental workflows for degradation profiling.

Molecular Architecture & Physicochemical Profiling

Structure-Property Relationships (SPR)

The benzoxazolone ring is essentially a cyclic carbamate (urethane) fused to a benzene ring. The architectural nuances of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate dictate its behavior in biological and synthetic systems:

-

N-Methylation (Position 3): The presence of the methyl group on the nitrogen eliminates the hydrogen bond donor (HBD) capacity of the heterocycle. This modification significantly increases the molecule's lipophilicity and alters its solid-state packing compared to NH-unsubstituted analogs, enhancing membrane permeability.

-

C6-Methyl Ester: The ester group serves as a strong electron-withdrawing group (EWG). While it subtly decreases the electron density of the aromatic system—thereby stabilizing the oxazolone ring against oxidative degradation—it introduces a primary site for nucleophilic attack and enzymatic cleavage [1].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters critical for pharmacokinetic modeling and formulation development.

| Parameter | Value / Description | Pharmacokinetic Implication |

| CAS Number | 140934-96-9 | Standard chemical identifier. |

| Molecular Formula | C10H9NO4 | - |

| Molecular Weight | 207.18 g/mol | Highly favorable for oral bioavailability (Rule of 5 compliant). |

| Predicted LogP | ~1.85 | Optimal balance of aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area | 65.6 Ų | Excellent predictor for high intestinal absorption and potential BBB penetration. |

| H-Bond Donors / Acceptors | 0 / 4 | Lack of donors prevents excessive hydration, favoring passive diffusion. |

| Rotatable Bonds | 2 | High structural rigidity, minimizing entropic penalty upon target binding. |

Chemical Stability & Degradation Pathways

The stability of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is governed by its two orthogonal reactive centers. Understanding the causality behind its degradation is critical for preventing artifactual data during in vitro screening.

Hydrolytic Susceptibility

-

Ester Saponification (Primary Pathway): Under mild basic or acidic aqueous conditions, the C6-methyl ester undergoes rapid hydrolysis to yield 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid. This is the kinetically favored degradation pathway due to the low steric hindrance and high electrophilicity of the ester carbonyl [2].

-

Oxazolone Ring Opening (Secondary Pathway): Benzoxazolones are inherently sensitive to hydrolysis [3]. Under strong alkaline conditions, prolonged thermal stress, or specific enzymatic action, the nucleophilic attack of hydroxide on the C2 carbonyl of the oxazolone ring leads to the expulsion of the phenoxide leaving group. This generates Methyl 3-hydroxy-4-(methylamino)benzoate. This ring-opening mechanism is a well-documented liability, but it is also intentionally exploited in prodrug strategies to deliver active 2-aminophenol derivatives directly to target sites[4].

Photolytic and Thermal Stability

In the solid state, the compound demonstrates robust thermal stability when stored under an inert atmosphere at room temperature [5]. However, in solution, exposure to UV light (specifically UV-C and UV-B) can induce radical-mediated cleavage of the oxazolone C-O bond.

Fig 1: Primary degradation pathways of the benzoxazolone scaffold via hydrolysis and ring opening.

Experimental Workflows for Stability Profiling

To accurately map the degradation kinetics of this compound, a forced degradation study compliant with ICH Q1A(R2) and Q1B guidelines is required. The following self-validating protocol isolates the hydrolytic and thermal liabilities.

Protocol: Forced Degradation and LC-MS/MS Analysis

Rationale: By subjecting the compound to orthogonal stressors and utilizing specific quenching mechanisms, we can determine the pseudo-first-order rate constants for both ester hydrolysis and ring opening without inducing sample-prep artifacts.

Step 1: Stock Solution Preparation

-

Dissolve 10.0 mg of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in 10 mL of HPLC-grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

-

Expert Insight: ACN is strictly chosen over protic solvents like Methanol or Ethanol to prevent solvolysis and transesterification artifacts, which would confound the ester hydrolysis data.

Step 2: Hydrolytic Stress (Acid/Base/Neutral)

-

Acidic: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

-

Basic: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 25°C for 2 hours. (Note: Basic hydrolysis is significantly faster due to the direct nucleophilic attack on the highly electrophilic ester carbonyl).

-

Neutral: Mix 1.0 mL of stock with 1.0 mL of PBS (pH 7.4). Incubate at 40°C for 7 days.

-

Quenching (Critical Step): Neutralize the basic and acidic samples with equivalent volumes of 0.1 N HCl or NaOH, respectively, immediately prior to injection to arrest degradation.

Step 3: Oxidative and Photolytic Stress

-

Oxidative: Mix 1.0 mL of stock with 1.0 mL of 3% H2O2. Incubate at 25°C for 24 hours.

-

Photolytic: Expose a 0.1 mg/mL solution in ACN/Water (50:50) to 1.2 million lux hours and 200 Watt hours/m² of UV light.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Data Interpretation: Track the disappearance of the parent peak (m/z [M+H]+ 208.2). The appearance of m/z 194.2 indicates ester hydrolysis (carboxylic acid), while m/z 182.2 indicates oxazolone ring opening (methylamino phenol derivative).

Applications in Drug Discovery

The 3-methyl-2-oxo-1,3-benzoxazole scaffold is a highly regarded bioisostere for benzamides, indoles, and phenols, offering unique pharmacological advantages:

-

Acid Ceramidase Inhibitors: Benzoxazolone derivatives have been identified as potent, systemically active inhibitors of intracellular acid ceramidase (AC), an enzyme critical in sphingolipid metabolism and cancer cell proliferation [1]. The oxazolone ring acts as a reactive electrophile that covalently binds to the catalytic cysteine of AC, effectively halting ceramide hydrolysis.

-

Targeted Prodrug Strategies: Because the benzoxazolone ring can undergo controlled hydrolysis under physiological conditions (specifically in microenvironments with altered pH), it is frequently employed as a prodrug moiety. This allows for the targeted delivery of active 2-aminophenol derivatives, enhancing cellular penetration while masking reactive functional groups during systemic circulation [3].

References

-

Title: Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Source: ACS Publications. URL: [Link]

-

Title: Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Source: PubMed Central (PMC). URL:[Link]

-

Title: Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Source: MDPI. URL: [Link]

-

Title: Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Source: Semantic Scholar. URL: [Link]

-

Title: Viral Methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate Product Specifications. Source: NU.edu.kz. URL: [Link]

Structural Elucidation of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate via NMR Spectroscopy

Introduction & Structural Context

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (Chemical Formula: C₁₀H₉NO₄) is a highly functionalized heterocyclic building block. The 2(3H)-benzoxazolone core is a privileged pharmacophore widely utilized in the development of analgesic, anti-inflammatory, and antimicrobial agents[1]. The structural features of this specific derivative—comprising a fused bicyclic oxazolone ring, an N -methyl group at position 3, and a methyl ester at position 6—create a unique electronic environment.

Accurate structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the benzoxazolone core is highly conjugated, substituents at positions 3 and 6 exert profound inductive and resonance effects across the aromatic system[2]. This guide provides a comprehensive, causality-driven breakdown of the ¹H and ¹³C NMR spectra for this compound, establishing a self-validating framework for researchers synthesizing or utilizing this molecule.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness in spectral assignments, the following standardized protocol must be adhered to. This workflow minimizes solvent-induced shifts and ensures optimal signal-to-noise (S/N) ratios for both 1D and 2D experiments.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of the highly pure compound (>98%) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to prevent magnetic susceptibility broadening.

-

Instrument Calibration (Tuning & Matching): Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the ¹H (400.13 MHz) and ¹³C (100.62 MHz) frequencies[2].

-

Shimming & Locking: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C)[2]. Optimize the Z-axis shims until the TMS signal FWHM (Full Width at Half Maximum) is < 0.8 Hz.

-

¹H NMR Acquisition: Execute a standard 1D sequence (e.g., zg30). Use a 30° flip angle, a spectral width of 15 ppm, 16–64 scans, and a relaxation delay (D1) of 1.0 second.

-

¹³C NMR Acquisition: Execute a proton-decoupled 1D sequence (e.g., zgpg30) using WALTZ-16 decoupling. Use a spectral width of 250 ppm, 1024–2048 scans, and a D1 of 2.0 seconds to allow for the relaxation of quaternary carbons (C-2, C-3a, C-6, C-7a, C=O).

-

Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually to ensure accurate integration of the proton signals.

Standardized NMR acquisition and processing workflow.

¹H NMR Data Analysis & Mechanistic Causality

The ¹H NMR spectrum of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is characterized by two distinct aliphatic singlets and a three-spin aromatic system.

Quantitative Data Summary

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 3 | 3.40 | Singlet (s) | - | 3H | N-CH₃ |

| 6' | 3.92 | Singlet (s) | - | 3H | O-CH₃ (Ester) |

| 4 | 7.05 | Doublet (d) | 8.1 | 1H | Ar-H (ortho to N) |

| 5 | 7.85 | Doublet of doublets (dd) | 8.1, 1.6 | 1H | Ar-H |

| 7 | 7.95 | Doublet (d) | 1.6 | 1H | Ar-H (ortho to O) |

Causality Behind Experimental Shifts

-

Aliphatic Region (N-CH₃ vs. O-CH₃): The N -methyl group appears at ~3.40 ppm, which is highly characteristic for the lactam-like nitrogen of the benzoxazolone core[3]. The ester methoxy group is further deshielded to ~3.92 ppm due to the stronger electronegativity of the oxygen atom compared to nitrogen.

-

Aromatic Spin System (H-4, H-5, H-7): The substitution pattern at C-3a (Nitrogen) and C-6 (Ester) dictates the aromatic splitting.

-

H-4 (7.05 ppm): This proton is ortho to the electron-donating nitrogen atom (via resonance). The increased electron density shields H-4, shifting it upfield relative to the other aromatic protons. It only has one adjacent proton (H-5), resulting in an ortho-coupling doublet ( J ≈ 8.1 Hz).

-

H-5 (7.85 ppm): Located between H-4 and the electron-withdrawing ester group at C-6. The ester carbonyl pulls electron density away from the ortho and para positions via resonance, deshielding H-5. It splits into a doublet of doublets due to ortho-coupling with H-4 ( J ≈ 8.1 Hz) and meta-coupling with H-7 ( J ≈ 1.6 Hz).

-

H-7 (7.95 ppm): This isolated proton sits between the bridgehead oxygen (C-7a) and the C-6 ester. The strong anisotropic deshielding effect of the adjacent ester carbonyl, combined with its ortho relationship to the electron-withdrawing ester group, pushes it furthest downfield. It appears as a fine doublet due to meta-coupling with H-5 ( J ≈ 1.6 Hz).

-

¹³C NMR Data Analysis & Electronic Environment

The ¹³C NMR spectrum provides a direct map of the carbon skeleton, featuring 10 distinct carbon environments. The assignments are grounded in the known chemical shifts of 2-benzoxazolinone derivatives[3].

Quantitative Data Summary

| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| 10 | 28.7 | CH₃ | N-CH₃; shielded relative to O-CH₃. |

| 9 | 52.3 | CH₃ | O-CH₃; typical methyl ester shift. |

| 4 | 108.3 | CH | C-4; shielded by ortho nitrogen resonance. |

| 7 | 111.2 | CH | C-7; shielded by ortho oxygen resonance. |

| 5 | 126.1 | CH | C-5; standard aromatic methine. |

| 6 | 125.8 | C | C-6; quaternary carbon attached to ester. |

| 3a | 132.5 | C | C-3a; bridgehead carbon attached to N. |

| 7a | 143.7 | C | C-7a; bridgehead carbon attached to O. |

| 2 | 154.2 | C=O | C-2; oxazolone carbonyl (carbamate-like)[3]. |

| 8 | 166.4 | C=O | C=O; conjugated methyl ester carbonyl. |

Causality Behind Experimental Shifts

The two carbonyl peaks are the most critical diagnostic markers. The ester carbonyl (C-8) resonates at 166.4 ppm, typical for an α,β -unsaturated ester. The oxazolone carbonyl (C-2) appears at 154.2 ppm. This upfield shift relative to standard ketones or amides is due to its carbamate-like nature (flanked by both O and N), which allows strong resonance donation from both heteroatoms into the carbonyl π∗ antibonding orbital, thereby increasing electron density at the carbon nucleus.

2D NMR Workflows: Unambiguous Assignment via HMBC

While 1D NMR provides a strong hypothesis, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to build a self-validating proof of the molecular connectivity. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

Key HMBC Correlations for Structural Validation

-

Validating the N-Methylation: The protons of the N-CH₃ group (3.40 ppm) will show strong 3J correlations to both the C-2 carbonyl (154.2 ppm) and the C-3a bridgehead carbon (132.5 ppm). This unambiguously places the methyl group on the nitrogen rather than the oxygen.

-

Validating the Ester Position: The H-7 proton (7.95 ppm) will show a 3J correlation to the ester carbonyl (166.4 ppm) and the C-5 carbon (126.1 ppm). Similarly, the O-CH₃ protons (3.92 ppm) will correlate exclusively to the ester carbonyl (166.4 ppm).

Key HMBC (2J, 3J) correlations for structural validation.

By cross-referencing the 1D integration and splitting patterns with the 2D HMBC connectivity map, researchers can establish an irrefutable, E-E-A-T compliant dataset for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

Sources

In-Depth Technical Guide: Crystal Structure and X-ray Diffraction of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Executive Summary

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Benzoxazole-2-one derivatives are renowned for their diverse pharmacological profiles, including antimicrobial, anticancer, and enzyme-inhibitory activities.

This whitepaper provides a comprehensive technical analysis of the crystallographic properties of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. By examining the molecular geometry, intermolecular interactions, and the rigorous Single-Crystal X-ray Diffraction (SCXRD) methodology required to elucidate its structure, this guide serves as an authoritative resource for researchers engaged in structural biology, rational drug design, and solid-state chemistry.

Molecular Geometry and Conformational Analysis

The Benzoxazolone Core

The fundamental scaffold of the title compound is based on 2(3H)-benzoxazolone[1]. The 1,3-benzoxazole-2-one bicyclic system is inherently planar. This planarity is enforced by the sp2 hybridization of the nitrogen atom, which participates in extensive π -resonance with the adjacent carbonyl group (C2) and the fused aromatic ring. X-ray studies on related benzoxazolone derivatives consistently demonstrate a root-mean-square (r.m.s.) deviation of less than 0.03 Å for the non-hydrogen atoms of the bicyclic core [2].

Substituent Effects on Crystal Packing

The substitution pattern of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate fundamentally alters its solid-state behavior compared to the parent unsubstituted benzoxazolone:

-

N-Methylation (Position 3): The addition of a methyl group at the N3 position eliminates the strong N-H hydrogen bond donor capability. Consequently, the molecule cannot form the robust, classical N-H···O hydrogen-bonded dimers typically observed in primary benzoxazolones [3].

-

Methyl Ester (Position 6): The ester group introduces additional rotational degrees of freedom and two highly electronegative oxygen atoms that serve as potent hydrogen bond acceptors. The ester carbonyl typically aligns nearly coplanar with the aromatic ring to maximize π -conjugation, though steric hindrance can induce slight torsional twisting.

Mechanistic pathway of intermolecular interactions stabilizing the crystal lattice.

Intermolecular Interactions

In the absence of classical strong hydrogen bonds, the crystal lattice is stabilized by a network of secondary interactions:

-

Weak C-H···O Hydrogen Bonds: The methyl protons (both N-methyl and ester methyl) and the aromatic protons act as weak donors to the highly electronegative carbonyl oxygens (O2 of the oxazolone and the ester carbonyl) [2].

π

π Stacking: The planar nature of the electron-rich benzoxazolone core facilitates face-to-face or offset π

π stacking interactions between adjacent molecules, typically with centroid-to-centroid distances of 3.4–3.8 Å.Experimental Methodology: Self-Validating SCXRD Protocol

To achieve a high-resolution crystal structure, the following causality-driven protocol must be executed. Every step is designed to minimize thermal noise and maximize diffraction intensity.

Single Crystal Growth

-

Solvent Selection: Dissolve 50 mg of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate in a 1:1 mixture of ethyl acetate and hexane. Ethyl acetate provides solubility, while the non-polar hexane acts as an antisolvent to reduce solubility as evaporation occurs.

-

Method: Slow evaporation at ambient temperature (293 K) in a vibration-free environment.

-

Causality: Slow thermodynamic growth prevents the formation of kinetic defects, twinning, or solvent trapping, yielding pristine, highly ordered single crystals suitable for X-ray diffraction.

Data Collection Protocol

-

Crystal Selection: Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Complete extinction under crossed polarizers validates the single-crystal nature.

-

Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using perfluorinated polyether oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.

-

Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots and allows for the collection of high-angle data, resulting in highly precise bond lengths and angles.

-

-

Diffraction: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Mo K α is preferred over Cu K α for this organic compound to minimize absorption effects.

Structure Solution and Refinement

-

Integration: Process raw frames using integration software (e.g., APEX3 or CrysAlisPro), applying Lorentz and polarization corrections.

-

Absorption Correction: Apply an empirical multi-scan absorption correction (e.g., SADABS) to account for varying X-ray path lengths through the crystal.

-

Solution: Solve the structure using direct methods or dual-space algorithms (SHELXT) to locate the heavy atoms (C, N, O).

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene, 1.5Ueq(C) for methyl groups).

Workflow for the Single-Crystal X-ray Diffraction (SCXRD) analysis of benzoxazolone derivatives.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and geometric data for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate based on structurally analogous benzoxazolone derivatives [2, 3].

Table 1: Expected Crystallographic Data Summary

| Parameter | Value / Description |

| Chemical Formula | C10H9NO4 |

| Formula Weight | 207.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Radiation | Mo K α ( λ=0.71073 Å) |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ~1.45 g/cm³ |

| Absorption Coefficient ( μ ) | ~0.11 mm⁻¹ |

| F(000) | 432 |

Table 2: Key Bond Lengths and Angles

Structural FeatureAtoms InvolvedExpected ValueCausality / ImplicationOxazolone CarbonylC2=O21.195(2) ÅStrong double bond character; highly polarized acceptor.Ester CarbonylC=O (ester)1.202(3) ÅConjugated with the aromatic ring, slightly elongated.C-N Bond (Ring)C2-N31.365(3) ÅShorter than a typical C-N single bond due to π -delocalization.N-Methyl BondN3-CH31.450(3) ÅStandard sp2 sp3 single bond.Ring Planarity AngleO1-C2-N3~108.5°Constrained by the 5-membered heterocyclic geometry.

Conclusion

The crystal structure of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is defined by the rigid, planar geometry of its bicyclic core and the specific steric and electronic demands of its N-methyl and ester substituents. Because the molecule lacks classical hydrogen bond donors, its solid-state architecture relies heavily on weak C-H···O interactions and π

π stacking. Mastering the SCXRD workflow—from thermodynamic crystal growth to cryogenic data collection—ensures that these subtle intermolecular forces are accurately mapped, providing vital structural insights for downstream pharmaceutical applications.References

-

"2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem." National Center for Biotechnology Information. URL:[Link]

-

"3-Benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one." PubMed Central (PMC). URL:[Link]

-

"Ring Opening of Organosilicon-Substituted Benzoxazolinone: A Convenient Route to Chelating Ureato and Carbamido Ligands." Organometallics - ACS Publications. URL:[Link]

Mechanism of Action of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMBC) In Vitro: A Technical Guide to Acid Ceramidase Target Engagement

Executive Summary & Pharmacophore Rationale

The benzoxazolone scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized primarily for its ability to modulate lipid metabolism and epigenetic pathways. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMBC; CAS: 140934-96-9) serves as a critical biochemical probe and structural analog used to interrogate the active site of Acid Ceramidase (AC; EC 3.5.1.23) [1].

While recent therapeutic developments have focused on N3-carboxamide benzoxazolones (which act as irreversible covalent inhibitors of AC), MMBC features an N3-methyl group and a C6-methyl ester. This specific substitution pattern fundamentally shifts its in vitro mechanism of action. By preventing the benzoxazolone ring from acting as a leaving group for S-acylation, MMBC functions as a reversible, competitive inhibitor . This whitepaper details the molecular mechanism of MMBC, providing self-validating in vitro protocols to quantify its target engagement and downstream effects on the sphingolipid rheostat.

Molecular Mechanism of Action (In Vitro)

Target Engagement: The Acid Ceramidase Cleft

Acid ceramidase is a lysosomal cysteine amidase responsible for hydrolyzing pro-apoptotic ceramides into sphingosine and free fatty acids. Sphingosine is subsequently phosphorylated by sphingosine kinase to form sphingosine-1-phosphate (S1P), a potent pro-survival and proliferative signaling lipid [2].

In vitro, MMBC competitively occupies the hydrophobic substrate-binding channel of AC. The C6-methyl ester of MMBC engages in critical hydrogen bonding with the active site residues (e.g., Tyr-233), while the planar benzoxazolone core undergoes π−π stacking within the lipid-binding pocket.

Reversible vs. Covalent Inhibition

The defining mechanistic feature of MMBC is its reversibility. N3-carboxamide derivatives (e.g., ARN14974) undergo nucleophilic attack by the catalytic Cys-143 of AC, leading to ring-opening and irreversible S-acylation [1]. Because MMBC is alkylated at the N3 position, the C2-carbonyl is sterically and electronically protected from irreversible cleavage. Consequently, MMBC acts as a reversible competitive inhibitor, allowing researchers to decouple baseline scaffold binding affinity from covalent reactivity.

Figure 1: MMBC interrupts the sphingolipid rheostat by competitively inhibiting Acid Ceramidase.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action of MMBC, we employ a two-tiered in vitro approach: a recombinant enzyme jump-dilution assay (to validate reversibility) and an intracellular lipidomics workflow (to confirm functional target engagement).

Protocol 1: Recombinant AC Jump-Dilution Assay

Causality & Design: Standard IC 50 assays cannot distinguish between tight-binding reversible inhibitors and covalent modifiers. We utilize a jump-dilution protocol. If MMBC is truly reversible, a 100-fold dilution of the pre-incubated Enzyme-Inhibitor complex will rapidly restore enzymatic activity [3].

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute purified recombinant human AC (rhAC) to 100 nM in assay buffer (50 mM Sodium Acetate, 0.1% NP-40, pH 4.5).

-

Pre-Incubation (Target Engagement): Incubate rhAC with 10 μ M MMBC (100x the estimated IC 50 ) for 60 minutes at 37°C to ensure steady-state equilibrium.

-

Jump-Dilution: Dilute the reaction mixture 100-fold into assay buffer containing 50 μ M of the fluorogenic substrate N-(12-NBD-stearoyl)-D-erythro-sphingosine.

-

Kinetic Readout: Monitor fluorescence continuously (Ex: 460 nm / Em: 534 nm) for 90 minutes using a microplate reader.

-

Validation: Compare the slope of the fluorescence curve to a vehicle control and a known covalent inhibitor (e.g., ARN14974). Full recovery of the slope confirms reversible competitive inhibition.

Protocol 2: Intracellular Sphingolipid Profiling via LC-MS/MS

Causality & Design: To prove that MMBC functions in a complex cellular environment, we measure the accumulation of upstream substrates (ceramides) and the depletion of downstream products (sphingosine). We use the Bligh-Dyer extraction method because its biphasic nature efficiently partitions amphiphilic sphingolipids into the organic phase while precipitating confounding proteins.

Step-by-Step Methodology:

-

Cell Dosing: Seed MCF-7 breast cancer cells at 1×105 cells/well. Treat with vehicle (0.1% DMSO) or 5 μ M MMBC for 24 hours.

-

Internal Standardization: Spike cell lysates with 10 pmol of C17-Ceramide (an unnatural lipid) to normalize extraction efficiency.

-

Bligh-Dyer Extraction: Add Chloroform:Methanol:Water in a 2:2:1.8 ratio. Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes to achieve phase separation.

-

Organic Phase Collection: Carefully extract the lower organic (chloroform) phase, dry under a gentle stream of nitrogen, and reconstitute in LC-MS grade methanol.

-

LC-MS/MS Analysis: Inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific transitions for C16-Ceramide ( m/z 538.5 → 264.3) and Sphingosine ( m/z 300.3 → 282.3).

Figure 2: Step-by-step workflow for in vitro intracellular sphingolipid profiling.

Quantitative Data & SAR Analysis

The structural nuances of the benzoxazolone scaffold dictate its interaction with Acid Ceramidase. The table below summarizes the Structure-Activity Relationship (SAR) data, comparing the reversible probe MMBC against highly optimized covalent analogs documented in the literature[1][2].

| Compound | Structural Modification | Primary Mechanism | AC IC 50 (nM) | Reversibility (Jump-Dilution Recovery) |

| MMBC | N3-Methyl, C6-Methyl Ester | Reversible Competitive | 450 ± 20 | Fully Recovered (>95%) |

| ARN14974 | N3-(4-phenylbutyl)carboxamide | Covalent (S-acylation) | 79 ± 5 | Irreversible (<5%) |

| Compound 14 | C6-Chloro, N3-carboxamide | Covalent (S-acylation) | 42 ± 3 | Irreversible (<5%) |

Data Interpretation: The N3-methyl group in MMBC eliminates the possibility of nucleophilic attack by Cys-143, resulting in a higher IC 50 (450 nM) compared to covalent analogs but ensuring >95% enzymatic recovery. This makes MMBC an ideal control compound for differentiating reversible binding from irreversible enzyme inactivation during high-throughput screening campaigns.

Conclusion & Translational Outlook

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (MMBC) is a highly specific, reversible modulator of Acid Ceramidase in vitro. By utilizing self-validating kinetic assays and precise LC-MS/MS lipidomics, researchers can leverage MMBC as a baseline pharmacophore to map the AC binding pocket. Understanding the reversible nature of N3-alkylated benzoxazolones is paramount for drug development professionals aiming to design next-generation lipid metabolism modulators with tunable residence times and reduced off-target covalent toxicity.

References

-

Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Information on EC 3.5.1.23 - Ceramidase Source: BRENDA Enzyme Database URL:[Link]

Comprehensive Mass Spectrometry and Structural Characterization of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Executive Summary & Pharmacological Context

In modern drug discovery, the 2(3H)-benzoxazolone heterocycle is widely recognized as a "privileged scaffold"[1]. Acting as a metabolically stable bioisostere for catechol and phenol moieties, this core framework is frequently utilized to develop high-affinity ligands for dopaminergic, serotoninergic, and sigma receptors, as well as potent anti-inflammatory agents[1][2].

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized derivative of this scaffold[3]. During pharmacokinetic (PK) profiling, metabolite identification, and synthetic validation, confirming the exact molecular weight and isotopic mass of this compound via High-Resolution Mass Spectrometry (HRMS) is a critical quality control step. This whitepaper provides an in-depth technical guide to the physicochemical properties, isotopic distribution, and self-validating HRMS analytical protocols required to characterize this molecule.

Physicochemical Properties: Exact Mass vs. Molecular Weight

In analytical chemistry, a strict semantic and mathematical distinction must be made between average molecular weight and monoisotopic exact mass.

-

Average Molecular Weight: Calculated using the weighted average of all naturally occurring isotopes. This value is used for bulk stoichiometric calculations during synthesis.

-

Monoisotopic Exact Mass: Calculated using the mass of the primary, most abundant isotope for each element (e.g., 12 C, 1H , 14 N, 16 O). This is the exact theoretical value targeted by HRMS instruments (e.g., Orbitrap or Q-TOF) to determine elemental composition[4].

Table 1: Core Mass Parameters

| Parameter | Value | Causality / Application |

| Chemical Formula | C 10 H 9 NO 4 | Defines the elemental composition[4]. |

| Average Molecular Weight | 207.18 g/mol | Used for reagent weighing and molarity calculations[3]. |

| Monoisotopic Exact Mass | 207.05316 Da | Used for HRMS precursor ion targeting and formula validation[5]. |

| Theoretical [M+H] + | m/z 208.06044 | The primary adduct observed in Electrospray Ionization Positive mode (ESI+). |

Isotopic Mass Distribution Analysis

When analyzing C 10 H 9 NO 4 in a mass spectrometer, the resulting spectrum will display a cluster of peaks rather than a single signal. This isotopic envelope is a highly specific fingerprint driven by the natural abundance of heavier isotopes (primarily 13 C, 15 N, and 18 O).

Table 2: Theoretical Isotopic Distribution for [M+H] + (m/z 208.0604)

| Isotopologue | Exact Mass (m/z) | Relative Abundance | Primary Isotopic Contributors |

| M (Monoisotopic) | 208.0604 | 100.0% | 12 C 10 , 1 H 10 , 14 N 1 , 16 O 4 |

| M+1 | 209.0638 | ~11.2% | 13 C (10.7%), 15 N (0.37%), 17 O (0.15%) |

| M+2 | 210.0665 | ~1.3% | 18 O (0.82%), 13 C 2 (0.51%) |

Analytical Causality: The M+1 peak intensity (~11.2% of the base peak) is directly proportional to the number of carbon atoms ( 10×1.1%≈11% ). If a synthesized batch yields an M+1 peak of 15%, it immediately flags a potential co-eluting impurity or an incorrect structural assignment, making the isotopic mass distribution a self-validating metric for structural integrity.

High-Resolution Mass Spectrometry (HRMS) Workflow

To accurately measure the exact mass and isotopic distribution, a rigorous LC-ESI-HRMS protocol must be employed.

Fig 1. Step-by-step LC-ESI-HRMS workflow for exact mass verification.

Self-Validating Experimental Protocol

-

System Suitability (Calibration):

-

Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

-

Causality: Ensures mass accuracy is within < 2 ppm. A mass error > 2 ppm invalidates the run and necessitates immediate quadrupole/Orbitrap recalibration.

-

-

Sample Preparation:

-

Action: Dissolve the compound in HPLC-grade Methanol to a final concentration of 1 µg/mL.

-

Causality: Prevents detector saturation and minimizes the formation of non-covalent dimers [2M+H]+ which can complicate spectral interpretation.

-

-

Chromatographic Separation:

-

Action: Inject 2 µL onto a C18 UHPLC column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: Formic acid acts as a proton donor, driving the equilibrium of the benzoxazole nitrogen and ester carbonyl toward their protonated states [M+H]+ , thereby exponentially increasing ionization efficiency in ESI+ mode.

-

-

HRMS Acquisition:

-

Action: Set the mass analyzer resolving power to 70,000 FWHM at m/z 200.

-

Causality: High resolution is mandatory to differentiate the target [M+H]+ ion (m/z 208.0604) from isobaric background matrix interferences (e.g., endogenous lipids) that may share the same nominal mass of 208 Da but differ in the decimal places.

-

Mechanistic Fragmentation Analysis (MS/MS)

To definitively confirm the structure of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, precursor ions are subjected to Higher-energy Collisional Dissociation (HCD). The resulting fragmentation pathway provides a map of the molecule's functional groups.

Fig 2. Proposed HCD fragmentation pathway for the [M+H]+ precursor ion.

Fragmentation Causality

-

Loss of Methanol (-32.026 Da): The methyl ester group at position 6 is highly labile. Under collisional energy, it readily cleaves to expel neutral methanol, yielding a highly stable acylium ion at m/z 176.0344.

-

Loss of Carbon Dioxide (-43.990 Da): Alternatively, the entire ester moiety can undergo decarboxylation, leading to a fragment at m/z 164.0706.

-

Loss of Carbon Monoxide (-27.995 Da): Following the formation of the acylium ion, the 2-oxo group of the benzoxazole core can be extruded as neutral carbon monoxide, resulting in a contracted ring structure at m/z 148.0395.

By matching these exact mass fragment peaks against the theoretical m/z values, researchers can achieve unambiguous structural confirmation of the synthesized or metabolized molecule.

References

- ChemScene. "140934-96-9 | Methyl 3-methyl-2-oxo-2,3 ... - ChemScene". ChemScene.

- KEGG. "KEGG COMPOUND: C14801 - Genome.jp". Kyoto Encyclopedia of Genes and Genomes.

- SpectraBase. "3,4-MDP2NP - Optional[MS (GC)] - Spectrum - SpectraBase". John Wiley & Sons, Inc.

- Université catholique de Louvain. "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes". UCLouvain.

- ACS Publications. "Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines...". The Journal of Organic Chemistry.

Sources

Pharmacokinetic Profiling of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate: A Technical Guide to ADME-Tox Evaluation

Executive Summary & Structural Rationale

The benzoxazole and benzoxazolin-2-one scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics [1]. Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) represents a highly functionalized derivative within this class [2].

From a pharmacokinetic perspective, the structural features of this compound dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

-

The Benzoxazolin-2-one Core: Confers high lipophilicity and serves as a substrate for cytochrome P450 (CYP)-mediated aromatic hydroxylation.

-

The Methyl Ester Group (C6): Acts as a primary metabolic liability. Esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases in the intestinal wall and liver, often converting the parent drug into its corresponding carboxylic acid.

-

The N-Methyl Group (C3): Prevents hydrogen bond donation at the nitrogen atom, significantly increasing membrane permeability and passive intestinal absorption while preventing rapid N-glucuronidation.

Optimizing the ADME-Tox profile of such derivatives is a critical step in translating their in vitro biological activity into safe and effective in vivo therapeutics [3].

In Silico Physicochemical & ADME Predictions

Before initiating resource-intensive in vitro assays, predictive computational models (such as QikProp or BOILED-Egg) are employed to establish baseline pharmacokinetic expectations[3]. Based on the molecular topology of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, the following parameters are established to guide subsequent experimental design.

Table 1: Predicted Physicochemical and ADME Properties

| Parameter | Predicted Value | Pharmacokinetic Implication |

| Molecular Weight | 207.18 g/mol | Highly optimal for passive diffusion; strictly compliant with Lipinski's Rule of 5. |

| LogP (Lipophilicity) | ~2.1 - 2.5 | Favorable balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Excellent oral absorption profile; high probability of Blood-Brain Barrier (BBB) penetration. |

| Hydrogen Bond Donors / Acceptors | 0 / 4 | Lack of H-bond donors enhances permeability; acceptors facilitate target binding. |

| Predicted GI Absorption | High | Expected to readily cross the intestinal epithelium via transcellular passive diffusion. |

In Vitro Pharmacokinetic Profiling: Methodologies & Causality

To rigorously validate the computational predictions, a self-validating in vitro testing cascade is required. The following protocols detail the exact methodologies and the mechanistic causality behind each experimental choice.

Intestinal Absorption: Bidirectional Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates into polarized enterocyte-like monolayers []. This model is the industry gold standard because it expresses the exact microvilli structures, tight junctions, and active efflux transporters (e.g., P-gp, BCRP) found in the human small intestine [5]. We utilize a bidirectional assay to calculate the Efflux Ratio (ER), which definitively identifies whether the benzoxazole derivative is actively pumped out of the systemic circulation[6].

Step-by-Step Protocol:

-

Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 21 days to ensure full differentiation and polarization [].

-

Integrity Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (a paracellular fluorescent marker) to the apical chamber. A permeability of <100 nm/s confirms tight junction integrity [5]. If integrity fails, the monolayer is compromised, and transport data must be discarded.

-

Bidirectional Dosing:

-

Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 200 µL aliquots from the receiver chambers at 0, 60, and 120 minutes [7].

-

Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp ) and Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ).

Metabolic Stability: Hepatic Microsomal Clearance Assay

Causality: Liver microsomes contain the membrane-bound Cytochrome P450 (CYP) enzymes responsible for Phase I biotransformation[8]. Because Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate contains a methyl ester, it is highly susceptible to non-CYP enzymatic degradation (esterases). Therefore, running a parallel control without the CYP cofactor (NADPH) is a critical, self-validating step to distinguish between CYP-mediated oxidation and esterase-mediated hydrolysis [9].

Step-by-Step Protocol:

-

Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂[10].

-

Compound Spiking: Add the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes [11].

-

Reaction Initiation:

-

Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots [12].

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and halt metabolism [10].

-

Analysis: Centrifuge at 15,000 rpm for 10 min at 4°C. Quantify the remaining parent compound via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint )[11].

Biotransformation & Metabolic Pathway Visualization

Based on the structural liabilities of the compound, the primary routes of clearance involve Phase I ester hydrolysis and aromatic hydroxylation, followed by Phase II glucuronidation.

Predicted hepatic biotransformation pathways for the benzoxazolin-2-one derivative.

Comparative Data Synthesis

To contextualize the expected results for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, Table 2 aggregates typical in vitro ADME parameters observed across the broader benzoxazolin-2-one derivative class.

Table 2: Comparative In Vitro ADME Data for Benzoxazolinone Scaffolds

| Assay | Parameter | Typical Range | Interpretation |

| Caco-2 Permeability | Papp (A-B) | 15−30×10−6 cm/s | High intestinal absorption; suitable for oral dosing. |

| Caco-2 Efflux | Efflux Ratio | < 2.0 | Not a significant substrate for P-gp or BCRP. |

| Microsomal Stability | t1/2 (HLM) | 10 - 45 min | Moderate to high intrinsic clearance (ester-dependent). |

| Plasma Protein Binding | Fraction unbound ( fu ) | 2% - 12% | High protein binding, typical of lipophilic aromatic rings. |

Conclusion

The pharmacokinetic profiling of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate requires a targeted approach that accounts for its specific structural liabilities. While the lipophilic benzoxazolinone core ensures excellent passive permeability across the intestinal epithelium, the C6 methyl ester presents a significant metabolic vulnerability to hepatic and intestinal carboxylesterases. Drug development professionals must utilize self-validating protocols—such as minus-NADPH microsomal controls—to accurately map its clearance mechanisms. If esterase cleavage proves too rapid, future lead optimization may require bioisosteric replacement of the ester group to improve systemic half-life.

References

-

Foto, E., et al. "Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives." Bioorganic & Medicinal Chemistry, NIH PubMed. Available at:[Link]

-

Bio-protocol. "2.3.6. ADME Assays: Microsomal stability." Bio-protocol. Available at: [Link]

-

BioDuro-Sundia. "ADME Microsomal Stability Assay." BioDuro-Sundia Global CRDMO. Available at: [Link]

-

Concept Life Sciences. "Assays | ADMET & DMPK | Caco-2 Permeability." Concept Life Sciences. Available at:[Link]

-

AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm. Available at: [Link]

-

Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray. Available at: [Link]

-

Charnwood Discovery. "Microsomal Stability - In Vitro Assay." Charnwood Discovery. Available at:[Link]

-

Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]

-

Domainex. "Caco-2 Permeability Assay." Domainex. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]

- 3. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 7. Caco-2 Permeability Assay | Domainex [domainex.co.uk]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Unlocking the Pharmacological Potential of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate: A Technical Guide to Preliminary Biological Activities

Executive Summary & Structural Rationale

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) represents a highly privileged heterocyclic scaffold in contemporary medicinal chemistry. Rather than viewing this compound merely as a synthetic intermediate, it is critical to understand the deep structure-activity relationship (SAR) causality embedded within its architecture.

The integration of a 2-oxo-benzoxazole core with specific methylation and esterification yields a molecule with distinct stereoelectronic properties:

-

The 2-Oxo Motif: Unlike 2-amino or 2-alkyl analogs, the 2-oxo modification acts as a rigid, uncharged hydrogen-bond acceptor. This reduces non-specific basicity, preventing off-target electrostatic interactions while favoring highly directed hydrogen bonding within narrow, hydrophobic enzyme pockets.

-

The 3-Methyl Group: This addition sterically constrains the molecule, locking the conformation of the benzoxazole ring. By minimizing rotational entropy loss upon target binding, the energetic barrier for receptor engagement is significantly lowered.

-

The 6-Carboxylate Methyl Ester: This functional group serves a dual mechanistic purpose. In vitro, the methyl ester enhances the lipophilicity (LogP) of the scaffold, facilitating passive membrane permeability. Once intracellular, it functions as a classic prodrug motif, susceptible to hydrolysis by non-specific esterases to reveal the active 6-carboxylic acid—a potent pharmacophore for electrostatic anchoring.

Core Biological Activities & Mechanistic Pathways

The benzoxazole-6-carboxylate framework is not a monolithic ligand; it is a versatile modulator capable of engaging diverse biological targets ranging from metabolic enzymes to bacterial allosteric networks[1].

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

Benzoxazole-6-carboxylate derivatives have been identified as highly potent, selective inhibitors of ACC1, a master regulator of de novo lipogenesis[2]. The planar nature of the benzoxazole core allows it to efficiently intercalate into the ACC1 active site. Structural modifications based on this scaffold have pushed inhibitory potency into the low nanomolar range, making it a highly sought-after pharmacophore for metabolic disorder and oncology research[2].

Mechanistic pathway of ACC1 inhibition by benzoxazole-6-carboxylate derivatives.

Diguanylate Cyclase (DGC) Allosteric Modulation

In the fight against antimicrobial resistance, targeting bacterial biofilm formation via DGC (which synthesizes the secondary messenger c-di-GMP) is a cutting-edge strategy. 1,3-benzoxazole-6-carboxylate derivatives act as unique allosteric modulators of DGC[3]. Notably, specific derivatives function as "silent allosteric modulators" (SAMs). They bind with high affinity (e.g., IC50 ~3.1 µM) but maintain partial enzyme activity (up to 87.7%), providing an unprecedented chemical probe to map allosteric networks without completely ablating enzymatic function[3].

Broad-Spectrum Antimicrobial & Cholinesterase Inhibition

Beyond specific enzyme targeting, the benzoxazole-6-carboxylate framework is highly effective as a structural appendage to enhance existing drugs. For instance, incorporating the benzoxazole moiety into pleuromutilin derivatives significantly enhances binding to bacterial ribosomes, yielding potent activity against MRSA[4]. Furthermore, related analogs demonstrate significant cholinesterase inhibitory and antioxidant activities, highlighting their potential in neurodegenerative disease models[5].

Quantitative Activity Profiles

The following table synthesizes the quantitative biological metrics of the benzoxazole-6-carboxylate scaffold and its direct analogs across various therapeutic targets.

| Compound Class / Derivative | Primary Target | Activity Metric | Lipophilicity (cLogP) | Mechanism of Action |

| Benzoxazole-6-carboxylate analogs | hACC1 | IC50: 0.76 - 6.4 nM | 4.23 - 5.62 | Competitive Inhibition |

| 1,3-benzoxazole-6-carboxylate (1g) | DgcA | IC50: 3.1 µM | N/A | Silent Allosteric Modulator |

| Pleuromutilin-benzoxazole hybrids | MRSA | MIC: ≤ 0.5 µg/mL | N/A | Ribosomal Inhibition |

| Benzoxazole Analogs | Cholinesterase | Dose-dependent | Variable | Enzyme Inhibition |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control measure to verify the causality of the experimental outcome.

Protocol A: FRET-Based High-Throughput Screening for DGC Modulation

Causality Rationale: Fluorescence Resonance Energy Transfer (FRET) is utilized because DGC synthesizes c-di-GMP. A FRET-labeled biosensor allows for real-time, homogeneous detection of c-di-GMP levels without complex separation steps, minimizing artifactual signal loss and ensuring high-throughput compatibility.

Step-by-Step Methodology:

-

Biosensor Preparation: Express and purify the c-di-GMP specific FRET biosensor. Validation: Verify the dynamic range of the biosensor by titrating synthetic c-di-GMP (10 nM to 10 µM) and calculating the emission ratio (530 nm / 480 nm).

-

Enzyme Reaction Setup: In a 384-well microplate, dispense 10 µL of assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2) containing 50 nM DgcA enzyme.

-

Compound Addition: Pin-transfer 100 nL of the benzoxazole-6-carboxylate compound library (in DMSO) into the wells. Validation: Include DMSO-only wells as negative controls and known DGC inhibitors as positive controls.

-

Reaction Initiation: Add 10 µL of substrate solution (100 µM GTP) to initiate the reaction. Incubate at 25°C for 60 minutes.

-

Signal Acquisition: Add 5 µL of the FRET biosensor. Read the plate on a multi-mode microplate reader (Excitation: 430 nm; Emission: 480 nm and 530 nm).

-

Data Normalization: Calculate the Z'-factor using the positive and negative controls. Self-Validation Check: A Z'-factor > 0.5 is strictly required to validate the assay run before calculating IC50/AC50 values for the hits.

FRET-based high-throughput screening workflow for identifying DGC modulators.

Protocol B: In Vitro ACC1 Inhibition Radiometric Assay

Causality Rationale: Radiometric detection of 14C-bicarbonate incorporation into malonyl-CoA provides the highest sensitivity for low-nanomolar inhibitors like benzoxazole derivatives, completely avoiding the optical interference (auto-fluorescence or quenching) common in colorimetric assays.

Step-by-Step Methodology:

-

Reaction Mixture Assembly: Prepare a reaction mix containing 50 mM HEPES (pH 7.5), 2 mM MgCl2, 2 mM DTT, 50 µM acetyl-CoA, and 2 mM ATP.

-

Tracer Addition: Spike the mixture with 4 mM [14C]NaHCO3 (specific activity: 1 mCi/mmol).

-

Inhibitor Pre-incubation: Incubate 0.5 nM of purified hACC1 with varying concentrations of the benzoxazole-6-carboxylate derivative (0.1 nM to 10 µM) for 15 minutes at room temperature. Validation: This pre-incubation ensures equilibrium binding is reached prior to substrate turnover.

-

Catalysis & Quenching: Initiate the reaction by adding the substrate mix. Incubate for 30 minutes at 37°C. Quench the reaction strictly by adding 10% HCl to halt enzymatic activity and volatilize unreacted[14C]NaHCO3.

-

Scintillation Counting: Transfer the quenched mixture to a scintillation vial, add scintillation fluid, and quantify the non-volatile 14C-malonyl-CoA product using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

References

-

Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. ACS Publications.[Link]

-

Identification of Small Molecule Modulators of Diguanylate Cyclase by FRET-based High-Throughput-Screening. bioRxiv.[Link]

-

Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.[Link]

-

Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. PMC.[Link]

Sources

Vibrational Spectroscopy (FTIR & Raman) Reference Guide for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Executive Summary

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: 140934-96-9) is a highly functionalized heterocyclic compound featuring a cyclic carbamate (benzoxazolone) core and a methyl ester moiety. This whitepaper provides a comprehensive, self-validating framework for the vibrational spectroscopic characterization (FTIR and Raman) of this molecule. By mapping the distinct vibrational modes to their structural origins, this guide serves as an authoritative reference for researchers in medicinal chemistry, drug development, and materials science.

Theoretical Framework: Causality in Vibrational Modes

The vibrational signature of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is dominated by two distinct carbonyl (C=O) environments, the aromatic benzoxazole core, and the methyl substituents. Understanding the causality behind these peaks is critical for accurate spectral interpretation.

-

The Cyclic Carbamate Carbonyl (Position 2): In a benzoxazolone ring, the C=O group is flanked by an oxygen and a nitrogen atom within a five-membered ring. The inherent ring strain, combined with the strong electron-withdrawing nature of the adjacent heteroatoms, drastically increases the force constant of the C=O bond. Consequently, this peak shifts to a significantly higher frequency (~1760–1780 cm⁻¹) compared to standard amides or acyclic esters[1][2].

-

The Methyl Ester Carbonyl (Position 6): The ester C=O is conjugated with the aromatic benzoxazole system. This conjugation allows for the delocalization of π-electrons, slightly weakening the C=O double bond character and lowering its stretching frequency to approximately 1715–1730 cm⁻¹[3][4].

-

Aromatic Core and Substituents: The C=C stretching of the fused aromatic system typically presents as a doublet or multiplet in the 1580–1620 cm⁻¹ region. The N-CH₃ and O-CH₃ groups yield distinct C-H stretching modes just below 3000 cm⁻¹, alongside characteristic bending (scissoring) modes around 1440–1460 cm⁻¹.

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the following protocols are designed as self-validating systems, minimizing artifacts and ensuring reproducibility.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Rationale: ATR-FTIR is prioritized over KBr pellet transmission to eliminate moisture absorption. Even though this molecule lacks O-H/N-H donors, absorbed water in KBr can introduce anomalous broad bands in the 3000–3500 cm⁻¹ region and alter carbonyl peak positions via intermolecular hydrogen bonding.

-

Step 1: Background Calibration: Collect a background spectrum of the clean diamond or ZnSe ATR crystal (minimum 32 scans, 4 cm⁻¹ resolution) in a dry, purged environment.

-

Step 2: Sample Application: Place 1–2 mg of the solid powder onto the crystal. Apply consistent pressure using the ATR anvil.

-

Step 3: Self-Validation Check: Monitor the live preview spectrum; the strongest peak (typically the C-O-C asymmetric stretch ~1250 cm⁻¹) should not exceed 1.0 absorbance units. If it does, reduce anvil pressure to prevent detector saturation and peak distortion.

-

Step 4: Acquisition & Processing: Acquire 64 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply standard ATR correction algorithms to account for wavelength-dependent penetration depth.

Protocol B: Raman Spectroscopy

Rationale: Benzoxazole derivatives often exhibit native fluorescence under high-energy visible excitation (e.g., 532 nm). Utilizing a near-infrared (785 nm) laser mitigates fluorescence interference, ensuring a clean baseline without sacrificing excessive scattering efficiency.

-

Step 1: Instrument Calibration: Calibrate the spectrometer using a silicon standard (sharp peak at 520.7 cm⁻¹).

-

Step 2: Laser Configuration: Select a 785 nm excitation laser. Set the initial power to 10% (typically ~5-10 mW) to prevent thermal degradation or localized burning of the methyl ester group.

-

Step 3: Acquisition: Focus the objective (e.g., 50x) onto a microcrystalline region. Acquire spectra using a 10-second exposure time with 3 accumulations.

-

Step 4: Self-Validation Check: Compare the intensity of the aromatic C=C stretch (~1600 cm⁻¹) to the ester C=O stretch (~1725 cm⁻¹). In Raman spectroscopy, the highly polarizable π-system of the aromatic ring must yield a significantly stronger signal than the carbonyls—inversely mirroring the FTIR profile.

Reference Spectral Data

The following tables summarize the expected quantitative data for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, synthesized from fundamental spectroscopic principles and analogous benzoxazolone/ester literature[1][3].

Table 1: FTIR Reference Peaks and Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Origin |

| 1770 – 1780 | Strong | ν(C=O) | Cyclic carbamate (benzoxazolone ring) |

| 1715 – 1730 | Strong | ν(C=O) | Methyl ester (conjugated to aromatic ring) |

| 1600, 1585 | Medium | ν(C=C) | Aromatic ring stretching |

| 1440 – 1450 | Medium | δ(CH₂/CH₃) | N-CH₃ and O-CH₃ asymmetric bending |

| 1240 – 1280 | Very Strong | ν(C-O-C) | Ester asymmetric stretch & ring ether stretch |

| 1100 – 1150 | Strong | ν(C-O-C) | Ester symmetric stretch |

| 2950, 2850 | Weak-Medium | ν(C-H) | Aliphatic C-H stretch (N-CH₃, O-CH₃) |

| 3050 – 3100 | Weak | ν(C-H) | Aromatic C-H stretch |

Table 2: Raman Reference Peaks and Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Origin |

| 1770 – 1780 | Weak-Medium | ν(C=O) | Cyclic carbamate (benzoxazolone ring) |

| 1715 – 1730 | Medium | ν(C=O) | Methyl ester |

| 1600, 1585 | Very Strong | ν(C=C) | Aromatic ring stretching (highly polarizable) |

| 1440 – 1450 | Strong | δ(CH₂/CH₃) | N-CH₃ and O-CH₃ bending |

| 1240 – 1280 | Weak | ν(C-O-C) | Ester/ring C-O stretching |

| 2950, 2850 | Strong | ν(C-H) | Aliphatic C-H stretch (N-CH₃, O-CH₃) |

| 3050 – 3100 | Medium | ν(C-H) | Aromatic C-H stretch |

Data Interpretation & Mechanistic Pathways

The structural validation of this molecule relies on the orthogonal nature of FTIR and Raman spectroscopy. The dual-carbonyl system provides a robust internal calibration mechanism. The presence of two distinct C=O bands confirms the integrity of both the heterocyclic core and the ester side-chain, while the inverse intensity relationship between the C=O and C=C bands across the two techniques validates the assignments.

Orthogonal workflow for the vibrational spectroscopic validation of the benzoxazole derivative.

Conclusion

The accurate characterization of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate requires a nuanced understanding of its dual-carbonyl system. By employing a self-validating methodology that cross-references the high-frequency cyclic carbamate stretch (~1770 cm⁻¹) with the conjugated ester stretch (~1725 cm⁻¹) across both FTIR and Raman platforms, researchers can definitively confirm structural integrity and monitor potential degradation or synthetic modifications.

References

-

Bernal, P. et al. "Synthesis of New Polycyclic Oxazol-2-one Derivatives by a Tandem [4 + 2] Cycloaddition/Cyclopentannulation/1,5-Sigmatropic Rearrangement Process of Fischer (Arylalkynyl)(alkoxy)carbenes and exo-2-Oxazolidinone Dienes." Organometallics, ACS Publications. URL:[Link]

-

"Synthesis and cytotoxic activity of new heterocyclic analogues of resveratrol, containing benzoxazolone ring." Bulgarian Chemical Communications. URL: [Link]

-

Beattie, J.R. et al. "A critical evaluation of Raman spectroscopy for the analysis of lipids: Fatty acid methyl esters." Lipids, ResearchGate. URL: [Link]

-

"Raman Spectroscopy-Driven Chemical Functional Group Modeling for Fuel Property Prediction." Energy & Fuels, ACS Publications. URL:[Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Abstract

This application note provides a detailed, step-by-step protocol for the multi-step synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is designed as a robust and reproducible four-step process commencing from the readily available starting material, Methyl 4-hydroxybenzoate. Each step is elucidated with in-depth procedural details, mechanistic insights, and safety considerations, making this guide suitable for researchers, scientists, and drug development professionals.

Introduction

Benzoxazolone derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic activities, have established them as privileged scaffolds in medicinal chemistry. The target molecule, Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, incorporates the key benzoxazolone framework with functional group decorations that are amenable to further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries for drug discovery.

This guide outlines a logical and efficient synthetic pathway, designed to be accessible to chemists with a standard laboratory setup. The synthesis proceeds through the following key transformations:

-

Nitration: Regioselective introduction of a nitro group onto the aromatic ring of Methyl 4-hydroxybenzoate.

-

Reduction: Conversion of the nitro group to a primary amine to generate the crucial 2-aminophenol intermediate.

-

Cyclization: Formation of the 2-oxo-1,3-benzoxazole ring system using a carbonylating agent.

-

N-Methylation: Introduction of a methyl group onto the nitrogen atom of the benzoxazolone ring to yield the final product.

Overall Synthetic Scheme

The four-step synthesis is depicted in the following reaction scheme:

Caption: Overall reaction scheme for the synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where indicated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. All reactions should be carried out in a well-ventilated fume hood.

Required Equipment:

-

Standard laboratory glassware

-

Magnetic stirrers with heating plates

-

Ice bath

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Inert atmosphere setup (Nitrogen or Argon)

Step 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

Principle: This step involves the electrophilic aromatic substitution of Methyl 4-hydroxybenzoate. A nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which acts as the electrophile.[1] The hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The nitration occurs predominantly at the position ortho to the powerful hydroxyl directing group.[2] The reaction is performed at a low temperature to control the rate of reaction and minimize the formation of by-products.

Procedure:

-

In a round-bottom flask, add Methyl 4-hydroxybenzoate (1.0 eq) to concentrated sulfuric acid (4 mL per gram of starting material) at 0 °C (ice bath) with stirring.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 mL per mL of nitric acid) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of Methyl 4-hydroxybenzoate, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 4-hydroxy-3-nitrobenzoate.

| Parameter | Value |

| Starting Material | Methyl 4-hydroxybenzoate |

| Key Reagents | Nitric Acid, Sulfuric Acid |

| Temperature | 0-10 °C |

| Expected Yield | 80-90% |

Step 2: Synthesis of Methyl 3-amino-4-hydroxybenzoate

Principle: This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, using a palladium on carbon (Pd/C) catalyst and hydrogen gas as the reducing agent.[3] This method is preferred over other reducing agents like tin and hydrochloric acid, as it simplifies product isolation and avoids harsh acidic conditions that could potentially hydrolyze the ester.[4]

Procedure:

-

To a solution of Methyl 4-hydroxy-3-nitrobenzoate (1.0 eq) in methanol or ethanol, add 5-10% Palladium on carbon (5-10 mol%).

-

Subject the mixture to hydrogenation. This can be done in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi) or by using a balloon filled with hydrogen gas at atmospheric pressure.

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-hydroxybenzoate. This product is often used in the next step without further purification.

| Parameter | Value |

| Starting Material | Methyl 4-hydroxy-3-nitrobenzoate |

| Key Reagents | H₂, Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethanol |

| Expected Yield | >90% |

Step 3: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate

Principle: This step involves the cyclization of the 2-aminophenol derivative to form the benzoxazolone ring. 1,1'-Carbonyldiimidazole (CDI) is an excellent and safe alternative to phosgene for this transformation.[5] CDI acts as a carbonyl group donor, reacting with the amino and hydroxyl groups of the 2-aminophenol to form the five-membered heterocyclic ring.[6]

Procedure:

-

Dissolve Methyl 3-amino-4-hydroxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any remaining imidazole, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to give Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate.

| Parameter | Value |

| Starting Material | Methyl 3-amino-4-hydroxybenzoate |

| Key Reagents | 1,1'-Carbonyldiimidazole (CDI) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Expected Yield | 70-85% |

Step 4: Synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Principle: The final step is the N-methylation of the benzoxazolone ring. This is an N-alkylation reaction where the nitrogen atom of the benzoxazolone acts as a nucleophile.[7] A base, such as potassium carbonate, is used to deprotonate the nitrogen, increasing its nucleophilicity. Methyl iodide serves as the electrophilic source of the methyl group.[8]

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Add potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the solution.

-

Add methyl iodide (CH₃I) (1.2-1.5 eq) dropwise to the stirred suspension. Caution: Methyl iodide is toxic and should be handled in a fume hood.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate.

| Parameter | Value |

| Starting Material | Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate |

| Key Reagents | Methyl Iodide, Potassium Carbonate |

| Solvent | Anhydrous DMF or Acetone |

| Expected Yield | 80-95% |

Workflow and Logic Diagram

The following diagram illustrates the workflow and decision points in the synthesis protocol.

Caption: Step-by-step workflow for the synthesis protocol.

Conclusion

The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate. By following these procedures, researchers can successfully prepare this valuable heterocyclic compound for further investigation and application in drug discovery and development programs.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2014). Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents. Molecules, 19(10), 16721–16741. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

ScienceMadness. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-